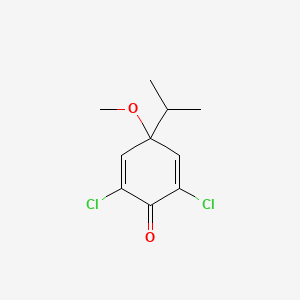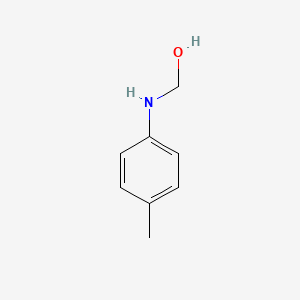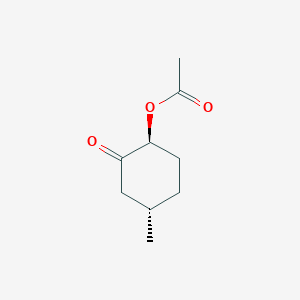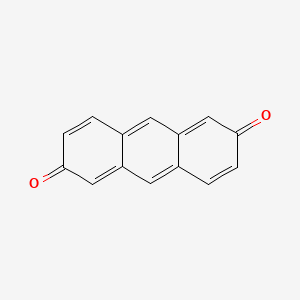![molecular formula C20H39O7P2-3 B14591904 [Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate CAS No. 61252-15-1](/img/structure/B14591904.png)
[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate typically involves the reaction of 3,7,11,15-tetramethylhexadec-2-enol with phosphoryl chloride in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3,7,11,15-tetramethylhexadec-2-enol+Phosphoryl chloride→[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphates, phosphites, and phosphine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biological systems and as a model compound for understanding phosphate metabolism.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which [Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphate group plays a crucial role in these interactions, facilitating the binding and activation of the compound. The molecular pathways involved include phosphorylation and dephosphorylation processes, which are essential for various cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate include:
Phosphatidylcholines: Commonly found in biological membranes.
Phosphatidylethanolamines: Another class of phospholipids with similar structural features.
Phosphatidylserines: Known for their role in cell signaling and apoptosis.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a long carbon chain with multiple methyl groups and a phosphate group. This structural uniqueness imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
61252-15-1 |
|---|---|
Formule moléculaire |
C20H39O7P2-3 |
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
[oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate |
InChI |
InChI=1S/C20H42O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h15,17-19H,6-14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/p-3 |
Clé InChI |
ITPLBNCCPZSWEU-UHFFFAOYSA-K |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol](/img/structure/B14591825.png)






![7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14591872.png)

![3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14591880.png)


![2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14591897.png)
![(3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one](/img/structure/B14591900.png)
